

# Spectroscopic data (NMR, IR, MS) of civetone for identification

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## Compound of Interest

Compound Name: Civetone

Cat. No.: B1203174

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An In-depth Technical Guide to the Spectroscopic Identification of **Civetone**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Civetone**, with the systematic IUPAC name (9Z)-cycloheptadec-9-en-1-one, is a macrocyclic ketone comprising a 17-membered ring with a cis-alkene functional group.<sup>[1][2]</sup> Its molecular formula is  $C_{17}H_{30}O$ , and it has a molecular weight of approximately 250.42 g/mol.<sup>[2][3]</sup> As the primary odoriferous constituent of civet musk, it has historical significance and modern applications in the fragrance industry.<sup>[1][4]</sup> For quality control, research, and development, unambiguous identification of **civetone** is critical. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data used for its structural elucidation, complete with experimental protocols and data interpretation.

## Spectroscopic Data for Civetone Identification

The following sections summarize the key spectroscopic data points that are characteristic of the **civetone** molecule.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. Due to the symmetrical nature of the **civetone** molecule, its NMR spectra are simpler than

what might be expected from its size.

#### <sup>1</sup>H NMR Data

The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. Key signals for **civetone** include the olefinic protons and the protons on the carbons adjacent (alpha) to the carbonyl group.

Chemical Shift (δ) ppm	Multiplicity	Assignment
~ 5.36	Triplet	2H, Olefinic protons (-CH=CH-)
~ 2.44	Multiplet	4H, Protons α to carbonyl (-CH <sub>2</sub> -C=O)
~ 2.0-2.1	Multiplet	4H, Protons α to double bond (-CH <sub>2</sub> -CH=)
~ 1.2-1.5	Multiplet	20H, Methylene protons (-CH <sub>2</sub> -)

#### <sup>13</sup>C NMR Data

The carbon-13 NMR spectrum reveals the number of non-equivalent carbon environments. The symmetry of **civetone** results in only 9 distinct signals, rather than 17. The chemical shifts of the carbonyl and olefinic carbons are highly diagnostic.

Chemical Shift (δ) ppm	Assignment
~ 212.4	Carbonyl carbon (C=O)
~ 130.1	Olefinic carbons (-CH=CH-)
~ 38.6	Carbons α to carbonyl (C-2, C-17)
~ 29.0 - 30.0	Methylene carbons
~ 25.0 - 27.0	Methylene carbons

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **civetone**, the key absorptions are from the ketone (C=O) and alkene (C=C) groups.

Frequency (cm <sup>-1</sup> )	Intensity	Assignment
~ 2925, 2855	Strong	C-H stretching (alkane CH <sub>2</sub> )
~ 1715	Strong	C=O stretching (ketone)[5][6]
~ 1650	Medium	C=C stretching (alkene)
~ 1465	Medium	C-H bending (CH <sub>2</sub> )

Note: The C=O stretch for a saturated aliphatic ketone is typically around 1715 cm<sup>-1</sup>. [5][6]  
Since the double bond in **civetone** is not conjugated with the carbonyl group, the absorption is not shifted to a lower wavenumber. [5]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps determine the molecular weight and aspects of the structure. Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique for **civetone**. [1]

m/z	Interpretation
250	Molecular Ion (M <sup>+</sup> ) peak, corresponding to C <sub>17</sub> H <sub>30</sub> O [2]
55	Base Peak (most abundant fragment) [2]

Note: Ketones commonly undergo fragmentation patterns such as α-cleavage, where the bond adjacent to the carbonyl group breaks. [7][8]

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

## Protocol for NMR Spectroscopy Analysis

- **Sample Preparation:** Accurately weigh approximately 10-20 mg of the **civetone** sample and dissolve it in ~0.7 mL of a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), in a standard 5 mm NMR tube.<sup>[9][10]</sup> Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (0 ppm).<sup>[9]</sup>
- **Instrument Setup:** Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent.<sup>[9]</sup> Perform shimming to homogenize the magnetic field and achieve high-resolution signals.<sup>[10]</sup>
- **Data Acquisition:**
  - $^1\text{H}$  NMR: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.
  - $^{13}\text{C}$  NMR: Acquire the carbon spectrum using a standard pulse sequence with proton decoupling to simplify the spectrum and enhance sensitivity.<sup>[9]</sup>
- **Data Processing:** Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. Phase the spectrum correctly and calibrate the chemical shift scale using the TMS signal at 0 ppm.<sup>[9]</sup> Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.

## Protocol for IR Spectroscopy Analysis

- **Sample Preparation:** Since **civetone** is a solid with a low melting point (31-32 °C), it can be analyzed as a thin film.<sup>[3][4]</sup> Gently warm the sample to its liquid state and place a small drop between two salt plates (e.g., NaCl or KBr). Alternatively, prepare a 5-10% solution in a suitable solvent like chloroform.<sup>[9]</sup>
- **Instrument Setup:** Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric interference.<sup>[9]</sup> Perform a background scan using either the empty salt plates or the pure solvent.<sup>[9]</sup>
- **Data Acquisition:** Place the prepared sample in the spectrometer's sample holder. Acquire the IR spectrum over the range of 4000-400  $\text{cm}^{-1}$ . Typically, 16-32 scans are co-added to

improve the signal-to-noise ratio.[\[9\]](#)

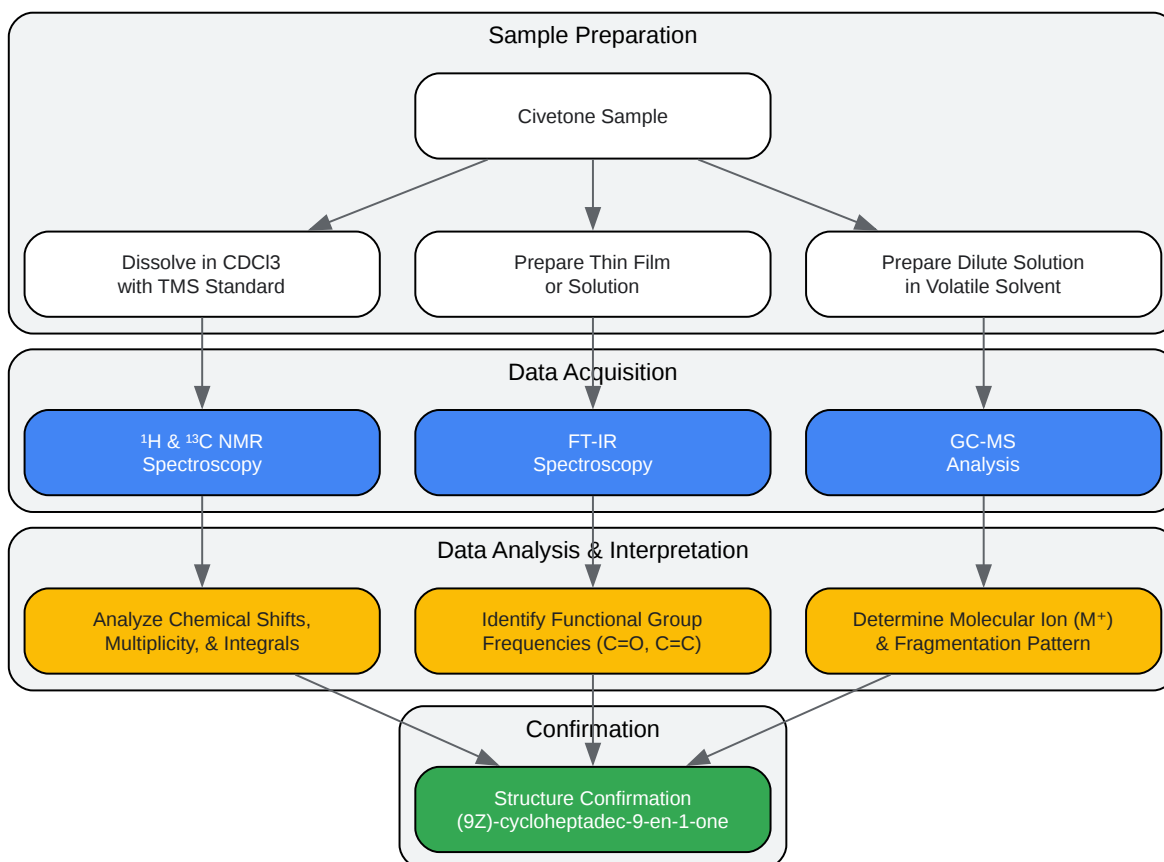
- **Data Processing:** The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands.

## Protocol for Mass Spectrometry (MS) Analysis

- **Sample Preparation:** Prepare a dilute solution of the **civetone** sample in a volatile organic solvent, such as hexane or dichloromethane.
- **Instrument Setup:** The analysis is typically performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The GC separates the components of the sample before they enter the mass spectrometer.
- **Ionization:** In the ion source, molecules are bombarded by a high-energy beam of electrons (Electron Impact ionization - EI), causing them to lose an electron and form a positively charged molecular ion ( $M^+$ ).[\[11\]](#)
- **Mass Analysis:** The generated ions are accelerated and separated by the mass analyzer based on their mass-to-charge ( $m/z$ ) ratio.[\[11\]](#)
- **Detection:** A detector measures the abundance of ions at each  $m/z$  value, generating a mass spectrum that plots relative abundance against  $m/z$ .[\[11\]](#) The most intense peak is designated as the base peak with 100% relative abundance.[\[11\]](#)

## Logical Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic identification of **civetone**.



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Caption: Workflow for the Spectroscopic Identification of **Civetone**.

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